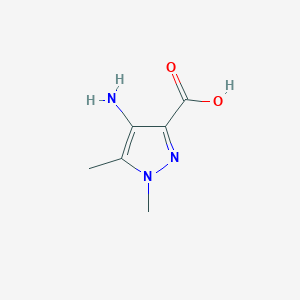

4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The reactions of pyrazoles offer high selectivity and wide substrate scope .Aplicaciones Científicas De Investigación

Biological Applications

Pyrazole derivatives, including “4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid”, have been found to exhibit a wide range of biological activities . These include antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties .

Medicinal Chemistry

In the field of medicinal chemistry, pyrazole derivatives are used as core elements in various drugs . They have been extensively studied for their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

Pyrazole derivatives also hold a privileged status in the agricultural sector . They are used in the development of herbicides due to their unique chemical properties .

Synthesis of Relevant Chemicals

Pyrazole-containing compounds, including “4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Antileishmanial and Antimalarial Applications

Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which is significant in the treatment of leishmaniasis and malaria .

Photophysical Properties

Pyrazole derivatives have demonstrated exceptional photophysical properties . These properties make them valuable in the field of material science, particularly in the development of optoelectronic devices.

Industrial Applications

Pyrazole derivatives have high synthetical versatility that allows the obtention of industrially crucial chemicals .

Cognitive Disorder Treatment

Derivatives of pyrazole have been used in drugs like Piracetam (Nootropilum), which is used for dementia cognitive problems such as chronic or persistent disorder of the mental processes caused by brain disease or injury .

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” could be in these fields.

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives, which include 4-amino-1,5-dimethyl-1h-pyrazole-3-carboxylic acid, often bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

It is suggested that the compound’s interaction with its targets could involve strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

It is known that pyrazole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its crystalline nature , could potentially influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

It is suggested that the compound could have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is recommended to store the compound in a sealed container, away from fire sources and oxidants . This suggests that factors such as exposure to light, heat, and oxygen could potentially affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

4-amino-1,5-dimethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7)5(6(10)11)8-9(3)2/h7H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIUXQOQGQBDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2637888.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylbenzamide](/img/structure/B2637889.png)

![(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2637890.png)

![3-(4-Methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2637894.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2637895.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2637903.png)

![4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637906.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2637907.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)